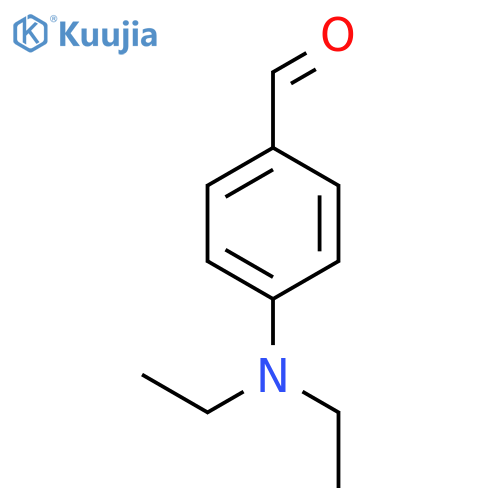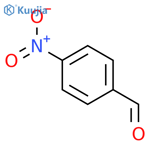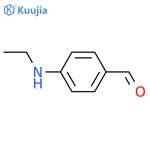Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
,
Wuli Huaxue Xuebao,
2012,
28(9),
2141-2147









